(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the methoxymethyl and methyl groups through selective functional group transformations.
Hydrogenation: Reduction of double bonds to achieve the decahydro structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification Techniques: Application of chromatography and crystallization for purification.
Quality Control: Implementation of stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further hydrogenation to fully saturated derivatives.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Use of reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Application of hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: Use of halogens or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Fully saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, it serves as a model compound for studying the interactions of cyclopenta[a]phenanthrene derivatives with biological systems. Its effects on cellular processes and enzyme activities are of particular interest.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets include enzymes and receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activities and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,13S,14S,17S)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .
- (8R,9S,10R,13S,14S,17S)-17-Acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene .
Uniqueness
The uniqueness of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific functional groups and stereochemistry. The presence of the methoxymethyl group and the specific stereochemical configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
1025495-78-6 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O3/c1-20-8-7-15-14-4-3-13(21)10-16(14)12(11-23-2)9-17(15)18(20)5-6-19(20)22/h3-4,10,12,15,17-19,21-22H,5-9,11H2,1-2H3/t12-,15+,17+,18-,19-,20-/m0/s1 |
InChI Key |
IWGSIBVXIPLFAD-BGSZODNUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)COC |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)COC |
Origin of Product |
United States |
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